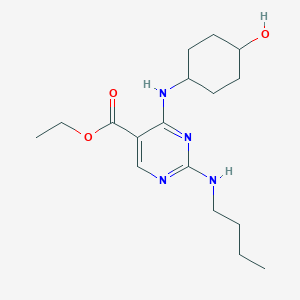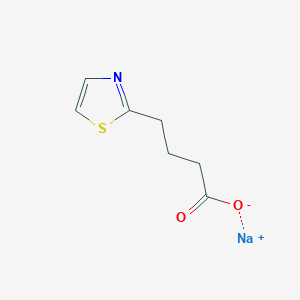
Sodium 4-(1,3-thiazol-2-yl)butanoate
Übersicht
Beschreibung
Sodium 4-(1,3-thiazol-2-yl)butanoate is a chemical compound with the molecular formula C7H8NNaO2S and a molecular weight of 193.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a butanoate group . The InChI code for this compound is 1S/C7H9NO2S.Na/c9-7(10)3-1-2-6-8-4-5-11-6;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazole Derivatives
- Development of Synthons for Drug Discovery : A study by Colella et al. (2018) developed a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon, for preparing thiazoles. This method is notable for its potential in drug discovery programs, particularly for introducing bromodifluoromethyl groups at the C4 position of thiazoles (Colella et al., 2018).
Catalytic Applications
- Efficient Catalyst for Thiazole Synthesis : Research by Banothu et al. (2014) demonstrated that sodium fluoride is an effective catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles, showcasing a simple, mild, and efficient catalytic process (Banothu et al., 2014).
Medicinal Chemistry
- Potent Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules displayed significant inhibitory potential against the urease enzyme, suggesting their utility in therapeutic applications (Nazir et al., 2018).
Anti-Arrhythmic Activity
- Piperidine-Based Derivatives : Abdel‐Aziz et al. (2009) conducted a study on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, finding some to have significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Material Science
- Battery Applications : Plewa-Marczewska et al. (2014) focused on the synthesis and characterization of sodium salts, including sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate, for use in nonaqueous sodium electrolytes in batteries (Plewa-Marczewska et al., 2014).
Anticancer Research
- Growth Inhibition in Cancer Cells : A study by Mu et al. (2013) found that sodium butyrate induced growth inhibition and apoptosis in human prostate cancer DU145 cells, highlighting its potential as an anticancer agent (Mu et al., 2013).
Safety and Hazards
The safety information for Sodium 4-(1,3-thiazol-2-yl)butanoate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
sodium;4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c9-7(10)3-1-2-6-8-4-5-11-6;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJPTCJPQWWBTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



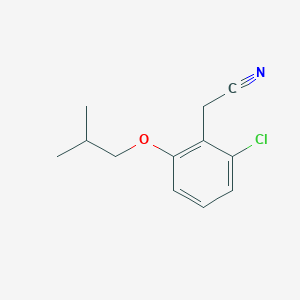

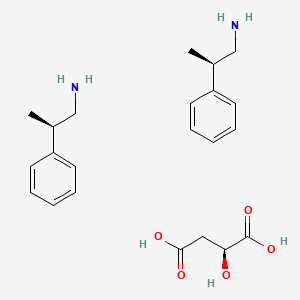
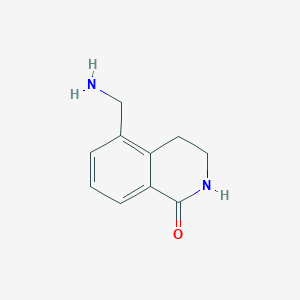
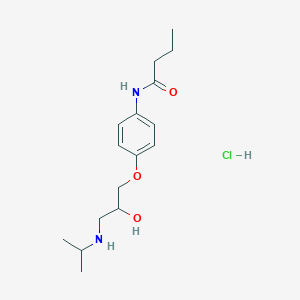

![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)
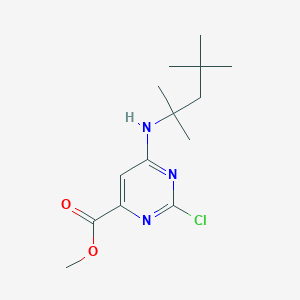

![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)
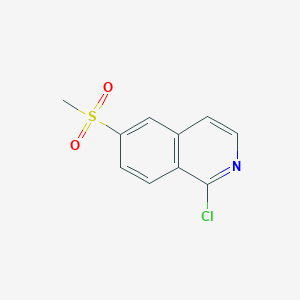
![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)
